molecular formula C19H36N2OSn B13560246 5-Isopropoxy-2-(tributylstannyl)pyrimidine

5-Isopropoxy-2-(tributylstannyl)pyrimidine

Cat. No.: B13560246
M. Wt: 427.2 g/mol
InChI Key: LYURMXGTUDIDBU-UHFFFAOYSA-N
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Description

5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a propan-2-yloxy group and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 5-(propan-2-yloxy)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, such as bromides or iodides, and bases like sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

    Substitution Reactions: Products include pyrimidine derivatives with various functional groups replacing the tributylstannyl group.

    Oxidation Reactions: Products include tin oxides and other oxidized tin compounds.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine has several applications in scientific research:

    Organic Synthesis: It is used as a precursor in the synthesis of various pyrimidine derivatives and other heterocyclic compounds.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It can be used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways or receptors.

Mechanism of Action

The mechanism of action of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine depends on the specific reactions it undergoes. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the pyrimidine ring. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds, facilitated by a palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    5-(propan-2-yloxy)-2-(trimethylsilyl)pyrimidine: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.

    5-(propan-2-yloxy)-2-(triethylgermyl)pyrimidine: Similar structure but with a triethylgermyl group instead of a tributylstannyl group.

Uniqueness

5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs

Properties

Molecular Formula

C19H36N2OSn

Molecular Weight

427.2 g/mol

IUPAC Name

tributyl-(5-propan-2-yloxypyrimidin-2-yl)stannane

InChI

InChI=1S/C7H9N2O.3C4H9.Sn/c1-6(2)10-7-3-8-5-9-4-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3;

InChI Key

LYURMXGTUDIDBU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC(C)C

Origin of Product

United States

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